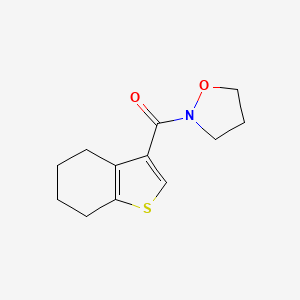
N-(4-hydroxypentan-2-yl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-hydroxypentan-2-yl)pyridine-3-carboxamide, commonly known as 2-HPβCD, is a cyclic oligosaccharide derivative that has been extensively studied for its potential applications in various scientific fields. This compound is synthesized by the reaction of β-cyclodextrin with 4-hydroxyvaleric acid, followed by acylation with 3-pyridinecarboxylic acid.
Mécanisme D'action
The mechanism of action of 2-HPβCD is based on its ability to form inclusion complexes with hydrophobic molecules. The hydrophobic cavity of the cyclodextrin molecule can accommodate the hydrophobic portion of the guest molecule, forming a stable complex. This increases the solubility and bioavailability of the guest molecule, making it easier to deliver to its target site.
Biochemical and Physiological Effects:
2-HPβCD has been shown to have low toxicity and is generally well-tolerated in vivo. It has been demonstrated to improve the pharmacokinetics of various drugs, including anticancer agents and antifungal drugs. In addition, 2-HPβCD has been shown to have antioxidant and anti-inflammatory properties, making it a potential therapeutic agent for conditions associated with oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-HPβCD in lab experiments include its ability to enhance the solubility and bioavailability of hydrophobic molecules, its low toxicity, and its stability under various conditions. However, the limitations include its high cost and the need for optimization of the formulation to achieve the desired effect.
Orientations Futures
There are several potential future directions for the use of 2-HPβCD in scientific research. These include its use in the development of drug delivery systems for poorly soluble drugs, its application as a chiral selector in chromatography, and its potential use in the treatment of lysosomal storage disorders. Further research is needed to optimize the synthesis and formulation of 2-HPβCD and to explore its potential in these and other areas of scientific research.
Méthodes De Synthèse
The synthesis of 2-HPβCD involves a multi-step process that starts with the reaction of β-cyclodextrin with 4-hydroxyvaleric acid to form 6-O-(4-hydroxyvaleryl)-β-cyclodextrin. This intermediate product is then acylated with 3-pyridinecarboxylic acid to produce the final product, N-(4-hydroxypentan-2-yl)pyridine-3-carboxamide. The synthesis method has been optimized to achieve high yields and purity of the compound.
Applications De Recherche Scientifique
2-HPβCD has been extensively studied for its potential applications in various scientific fields. It has been shown to enhance the solubility and bioavailability of poorly soluble drugs, making it a promising excipient for drug delivery systems. It has also been used as a chiral selector in chromatography and as a stabilizer for proteins and enzymes. In addition, 2-HPβCD has been investigated for its potential use in the treatment of lysosomal storage disorders, such as Niemann-Pick disease type C.
Propriétés
IUPAC Name |
N-(4-hydroxypentan-2-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-8(6-9(2)14)13-11(15)10-4-3-5-12-7-10/h3-5,7-9,14H,6H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBMKBYACSCFTIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)O)NC(=O)C1=CN=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-hydroxypentan-2-yl)pyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(6-amino-5-chloropyrimidin-4-yl)-methylamino]-N-cyclopropylacetamide](/img/structure/B6630908.png)
![3-[1-(2-Cyclopropylethyl)triazol-4-yl]propan-1-ol](/img/structure/B6630919.png)
![3-[3-(2-Methoxypropanoylamino)phenyl]propanoic acid](/img/structure/B6630921.png)


![[2-Fluoro-5-(trifluoromethyl)phenyl]-(oxazinan-2-yl)methanone](/img/structure/B6630954.png)





![2-[2-(Hydroxymethyl)-5-methylmorpholin-4-yl]-1,3-oxazole-4-carboxylic acid](/img/structure/B6630994.png)

![2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-1,3-oxazole-4-carboxylic acid](/img/structure/B6631005.png)